molecular formula C9H10BrN3 B1460818 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine CAS No. 24786-56-9

5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine

Cat. No. B1460818
CAS RN: 24786-56-9
M. Wt: 240.1 g/mol
InChI Key: PKXDSPHJYREQRJ-UHFFFAOYSA-N
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Description

5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the CAS Number: 24786-56-9. It has a molecular weight of 240.1 . The compound is in the form of a powder .


Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Drug Synthesis and Pharmaceutical Research

This compound is a derivative of benzimidazole, which is a core structure in many pharmacologically active molecules. Its bromine atom makes it a valuable building block for the synthesis of various drugs. For instance, it can be used to create compounds with potential antibacterial, antifungal, and antiviral properties . The ethyl group attached to the nitrogen atom could be used to modify the lipophilicity of the synthesized drugs, potentially affecting their absorption and distribution within the body.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine and similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

5-bromo-1-ethylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-2-13-8-4-3-6(10)5-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXDSPHJYREQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine

CAS RN

24786-56-9
Record name 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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